molecular formula C7H15NO2S B14018858 1-Methyl-4-(methylsulfonyl)piperidine

1-Methyl-4-(methylsulfonyl)piperidine

Cat. No.: B14018858
M. Wt: 177.27 g/mol
InChI Key: KHMVSJKIXGNZTN-UHFFFAOYSA-N
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Description

4-Methanesulfonylmethyl-piperidine is a chemical compound characterized by a piperidine ring substituted with a methanesulfonylmethyl group. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications due to their unique structural and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methanesulfonylmethyl-piperidine typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of 4-Methanesulfonylmethyl-piperidine may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonylmethyl-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

4-Methanesulfonylmethyl-piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methanesulfonylmethyl-piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. Additionally, it can modulate receptor activity, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Uniqueness: 4-Methanesulfonylmethyl-piperidine is unique due to its methanesulfonylmethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

1-methyl-4-methylsulfonylpiperidine

InChI

InChI=1S/C7H15NO2S/c1-8-5-3-7(4-6-8)11(2,9)10/h7H,3-6H2,1-2H3

InChI Key

KHMVSJKIXGNZTN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)S(=O)(=O)C

Origin of Product

United States

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